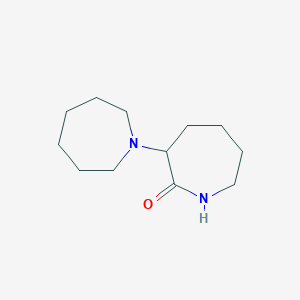
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an important tool for investigating various biological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide is complex and not fully understood. However, it is known that this compound interacts with various proteins and enzymes in the body, which can affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide are still being studied. However, it is believed that this compound may have a number of potential applications in the treatment of various diseases and conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide in lab experiments is its unique structure and properties, which make it an important tool for investigating various biological and biochemical processes. However, the synthesis process for this compound is complex and requires specialized expertise and equipment, which can limit its availability for some researchers.
Direcciones Futuras
There are many potential future directions for research involving 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide. Some possible areas of focus include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases and conditions.
2. Studying the mechanism of action of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide in greater detail to gain a better understanding of its effects on cellular signaling pathways and gene expression.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Exploring the use of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide as a tool for investigating the structure and function of various proteins and enzymes in the body.
5. Investigating the potential use of this compound in combination with other compounds to enhance its therapeutic effects and reduce potential side effects.
In conclusion, 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide is a chemical compound that has significant potential for scientific research. Its unique structure and properties make it an important tool for investigating various biological and biochemical processes, and there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.
Aplicaciones Científicas De Investigación
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide has been used extensively in scientific research for a variety of applications. One of the most common uses of this compound is in the study of biological and biochemical processes, including the effects of various compounds on cellular signaling pathways and gene expression.
Propiedades
IUPAC Name |
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-17(15(18)13-8-9-14(16)19-13)12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSQTIOQJXZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

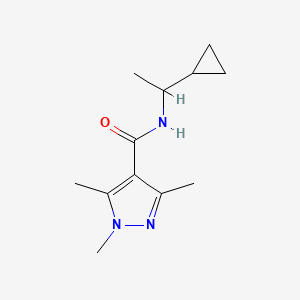
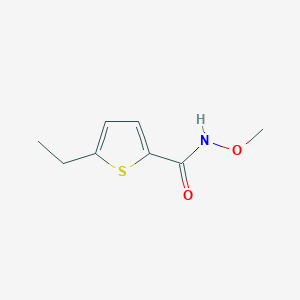
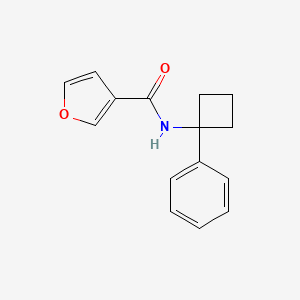
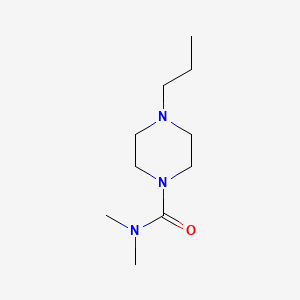
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)


![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
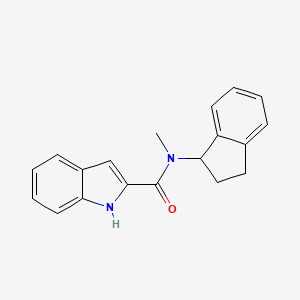
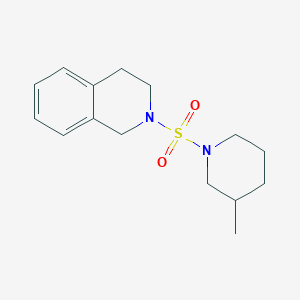
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
